molecular formula C8H16O2 B14888569 (R)-6-Methylhept-5-ene-1,2-diol

(R)-6-Methylhept-5-ene-1,2-diol

Cat. No.: B14888569
M. Wt: 144.21 g/mol
InChI Key: RRSVNXZHFCGASC-MRVPVSSYSA-N
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Description

®-6-Methylhept-5-ene-1,2-diol is an organic compound characterized by a heptane backbone with a methyl group at the sixth carbon and a double bond between the fifth and sixth carbons Additionally, it has hydroxyl groups attached to the first and second carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 6-methylhept-5-en-2-one using a chiral catalyst. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The resulting product is then subjected to hydrolysis to yield ®-6-Methylhept-5-ene-1,2-diol.

Industrial Production Methods

In an industrial setting, the production of ®-6-Methylhept-5-ene-1,2-diol may involve the use of large-scale catalytic hydrogenation reactors. The process begins with the preparation of 6-methylhept-5-en-2-one, followed by its reduction using a chiral catalyst. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The final product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

®-6-Methylhept-5-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of 6-methylhept-5-en-2-one or 6-methylhept-5-enoic acid.

    Reduction: Formation of 6-methylheptane-1,2-diol.

    Substitution: Formation of 6-methylhept-5-ene-1,2-dichloride or 6-methylhept-5-ene-1,2-diamine.

Scientific Research Applications

®-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of ®-6-Methylhept-5-ene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The double bond may also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Methylhept-5-ene-1,2-diol: The enantiomer of ®-6-Methylhept-5-ene-1,2-diol, with similar chemical properties but different biological activities.

    6-Methylhept-5-ene-2-ol: Lacks the second hydroxyl group, resulting in different reactivity and applications.

    6-Methylhept-5-ene-1,2-dione: An oxidized form with distinct chemical behavior and uses.

Uniqueness

®-6-Methylhept-5-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-6-methylhept-5-ene-1,2-diol

InChI

InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m1/s1

InChI Key

RRSVNXZHFCGASC-MRVPVSSYSA-N

Isomeric SMILES

CC(=CCC[C@H](CO)O)C

Canonical SMILES

CC(=CCCC(CO)O)C

Origin of Product

United States

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